molecular formula C6H3BrCl2O B181030 2-Bromo-4,6-dichlorophenol CAS No. 4524-77-0

2-Bromo-4,6-dichlorophenol

Cat. No.: B181030
CAS No.: 4524-77-0
M. Wt: 241.89 g/mol
InChI Key: FRPHJINKMDMSPH-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenols in Environmental and Biological Systems

Halogenated phenols are a class of chemical compounds that feature a phenol (B47542) ring substituted with one or more halogen atoms, such as chlorine, bromine, or iodine. These compounds are present in the environment due to both natural and human activities. nih.govacs.org In marine environments, various organisms naturally produce halogenated phenols. who.int Anthropogenic sources include industrial processes like the manufacturing of pesticides and dyes, and the bleaching of wood pulp. who.int They are also formed as disinfection byproducts (DBPs) during the chlorination of drinking water that contains natural organic matter and bromide ions. acs.org Due to their persistence and potential for bioaccumulation, halogenated phenols are a subject of environmental monitoring and research. nih.govacs.orgacs.org

Significance of 2-Bromo-4,6-dichlorophenol as a Research Subject

This compound (CAS No. 4524-77-0) is a specific halogenated phenol that has garnered research interest primarily as a disinfection byproduct found in drinking water. Its formation is a consequence of water treatment processes involving chlorine when bromide is present in the source water. acs.org

The compound is also significant as a precursor to taste and odor problems in water. Microbial O-methylation of this compound can form 2-bromo-4,6-dichloroanisole, a compound that contributes to musty or medicinal off-flavors in water, even at very low concentrations. asm.org This has prompted research into its detection and control in water supplies.

Furthermore, its use as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals highlights its industrial relevance. The study of its chemical reactions, such as substitution, oxidation, and reduction, is crucial for both its synthesis and its degradation in the environment.

Scope and Objectives of Academic Inquiry on this compound

The academic investigation of this compound is multifaceted, with several key objectives:

Formation and Degradation: Research focuses on understanding the mechanisms of its formation during water disinfection and its subsequent degradation under various environmental conditions. researchgate.net This includes studying its behavior during oxidation processes. researchgate.net

Analytical Detection: A major goal is the development of sensitive and reliable analytical methods for its detection in environmental matrices. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are commonly employed for this purpose. sielc.com

Environmental Occurrence: Studies aim to quantify its presence in drinking water and wastewater to assess the extent of contamination and potential human exposure. researchgate.netoup.com

Chemical Synthesis: Research is also directed at optimizing the synthetic routes to produce this compound, often starting from precursors like 2,4-Dichlorophenol (B122985). chemicalbook.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the interactive table below.

PropertyValueReference
Molecular Formula C6H3BrCl2O nih.govstenutz.eu
Molar Mass 241.90 g/mol stenutz.eu
CAS Number 4524-77-0 chemicalbook.com
Appearance White to slightly beige solid cymitquimica.comechemi.com
Melting Point 73-76 °C

Analytical Methods

The detection and quantification of this compound are critical for research and monitoring. The table below outlines common analytical techniques.

Analytical TechniqueDescriptionReference
Gas Chromatography (GC) A common method for separating and detecting phenols in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Used for the separation and quantification of halogenated phenols in water and soil samples. sielc.com
Mass Spectrometry (MS) Often coupled with GC or HPLC to provide high specificity and sensitivity for trace-level detection. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dichlorophenol
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InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHJINKMDMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196447
Record name 2-Bromo-4,6-dichlorophenol
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Molecular Weight

241.89 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4524-77-0
Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-bromo-4,6-dichlorophenol
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Synthetic Methodologies and Chemical Transformations of 2 Bromo 4,6 Dichlorophenol

Established Synthetic Routes for 2-Bromo-4,6-dichlorophenol

The synthesis of this compound is primarily achieved through the controlled halogenation of phenolic precursors.

Halogenation of Phenolic Precursors: Bromination and Chlorination Strategies

The primary route to this compound involves the direct halogenation of phenol (B47542) or its chlorinated derivatives. A common precursor is 2,4-dichlorophenol (B122985), which can be brominated to yield the target compound. chemicalbook.com The synthesis can also start from phenol, followed by sequential or concurrent chlorination and bromination.

One documented method involves the bromination of 2,4-dichlorophenol. chemicalbook.com In a specific example, 2,4-dichlorophenol is dissolved in toluene (B28343) and treated with bromine at a low temperature (-50°C). chemicalbook.com This is followed by the addition of tert-butylamine (B42293) to facilitate the reaction, resulting in a high yield of this compound. chemicalbook.com

Another approach starts with phenol and involves chlorination to produce 2,4-dichlorophenol as an intermediate. wikipedia.org This intermediate is then subjected to bromination. The chlorination of phenol itself is a well-established industrial process. wikipedia.org

The table below summarizes a synthetic route starting from 2,4-dichlorophenol.

ReactantReagent(s)SolventTemperatureYieldReference
2,4-Dichlorophenol1. Bromine2. tert-ButylamineToluene-50°C97% chemicalbook.com

Catalytic Approaches in this compound Synthesis

Catalysts are often employed to enhance the efficiency and regioselectivity of the halogenation reactions. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided results, related halogenation reactions of phenols offer insights. For instance, the synthesis of 2,4-dichlorophenol from phenol can be catalyzed by phosphorus pentachloride. google.com This suggests that Lewis acids or other catalysts could play a role in directing the bromination of 2,4-dichlorophenol.

In a broader context of phenol halogenation, catalysts like iron(III) chloride or aluminum chloride are commonly used to facilitate the process. Vanadyl porphyrin complexes have also been shown to be effective catalysts for the bromination of various phenol derivatives. acs.org For example, a vanadyl porphyrin complex demonstrated 100% conversion of 2,4-dichlorophenol to this compound. acs.org

Optimization of Reaction Conditions for Regioselectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the correct substitution pattern (regioselectivity). Key parameters that are manipulated include temperature, solvent, and the choice and amount of catalyst and halogenating agent.

In the synthesis of this compound from 2,4-dichlorophenol, carrying out the bromination at a very low temperature (-50°C) is a key condition. chemicalbook.com This low temperature helps to control the reactivity of bromine and prevent over-bromination or the formation of undesired isomers. The use of a specific base, tert-butylamine, also appears to be critical for achieving a high yield. chemicalbook.com

For the preparation of the precursor 2,4-dichlorophenol, controlling the temperature of the chlorination reaction is vital to minimize the formation of byproducts like 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol (B30397). google.com

Industrial Production Methods and Scalability Considerations

For industrial-scale production, processes are optimized for high yield, purity, and cost-effectiveness. The synthesis of 2,4-dichlorophenol, a key precursor, is produced on a large scale by the chlorination of phenol. wikipedia.org A patented method for producing high-purity 2,4-dichlorophenol involves the use of phosphorus pentachloride as a catalyst and controlling the reaction temperature to minimize impurities, allowing the product to be used directly in subsequent steps without extensive purification. google.com

When scaling up the synthesis of this compound, factors such as heat management during the exothermic halogenation reactions, efficient mixing, and the safe handling of corrosive reagents like bromine are critical. The use of continuous flow reactors and advanced separation techniques can help to control reaction parameters more precisely and improve the isolation of the final product.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by its functional groups: the hydroxyl group and the halogen substituents on the aromatic ring.

Nucleophilic Substitution Reactions and Derivative Formation

The bromine and chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution, although this generally requires specific conditions. These reactions involve the replacement of a halogen atom by a nucleophile. libretexts.org

In a broader context of halophenol chemistry, phototransformation in the presence of nucleophiles like bromide, chloride, and hydroxide (B78521) ions has been observed, leading to the substitution of halogen atoms. nih.gov This indicates that under certain conditions, such as in the presence of light, the halogens on this compound could be replaced.

Oxidative Pathways and Quinone Analog Generation

The oxidation of this compound represents a significant pathway for the generation of quinone analogs. The phenolic hydroxyl group can be oxidized to produce corresponding quinones or other oxidized derivatives. Strong oxidizing agents are typically employed for this transformation.

In analogous transformations, other halogenated phenols undergo oxidation to form benzoquinones. For instance, the oxidation of 2,4,6-trichlorophenol by enzymes like lignin (B12514952) peroxidases or manganese peroxidases yields 2,6-dichloro-1,4-benzoquinone. This process involves an initial oxidative dechlorination step. It is plausible that this compound would undergo a similar transformation, potentially yielding 2-bromo-6-chloro-1,4-benzoquinone. Further research is needed to fully characterize the specific quinone analogs generated from the oxidation of this compound and to optimize the reaction conditions for their selective synthesis.

Table 1: Examples of Oxidative Transformations of Halogenated Phenols

Starting MaterialOxidizing Agent/SystemMajor Product(s)Reference
2,4,6-TrichlorophenolLignin Peroxidase (LiP) / Manganese Peroxidase (MnP)2,6-dichloro-1,4-benzoquinone
2-Chlorophenol (B165306) / 2-Bromophenol mixtureHigh-temperature gas-phase oxidation4,6-Dichlorodibenzofuran, 4,6-Dibromodibenzofuran

This table presents examples of oxidative reactions on compounds structurally related to this compound to illustrate potential transformation pathways.

Reductive Dehalogenation Processes and Product Characterization

Reductive dehalogenation offers a method to selectively or completely remove the halogen atoms from this compound, leading to the formation of simpler phenolic structures. This process is of interest for both synthetic applications and environmental remediation. Common reducing agents for such transformations include sodium borohydride (B1222165) or catalytic hydrogenation.

The selective removal of halogens depends on the reaction conditions and the nature of the reducing agent. In anaerobic environments, microbial reductive dehalogenation has been observed for various halogenated phenols. For example, Desulfitobacterium dehalogenans can catalyze the reductive removal of ortho-halogen atoms from compounds like 2-bromo-4-chlorophenol (B154644). wur.nl Similarly, Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov

The characterization of the resulting products is crucial for understanding the regioselectivity of the dehalogenation process. For this compound, a stepwise reduction could potentially yield a series of partially dehalogenated phenols, such as 2-bromo-4-chlorophenol, 4,6-dichlorophenol, or 2,6-dichlorophenol, before complete dehalogenation to phenol. The relative reactivity of the C-Br versus C-Cl bonds under specific reductive conditions would dictate the product distribution.

Electrophilic Aromatic Substitution Patterns in Halogenated Phenols

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents: the hydroxyl group (-OH), the bromine atom (-Br), and the two chlorine atoms (-Cl).

The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. byjus.comwikipedia.org This effect significantly increases the nucleophilicity of the positions ortho and para to the hydroxyl group.

In this compound, the available position for electrophilic attack is the carbon at position 5 (C5). The directing effects of the substituents are as follows:

The -OH group at C1 strongly directs ortho and para. The para position (C4) is occupied by a chlorine atom, and one ortho position (C2) is occupied by a bromine atom, while the other (C6) is occupied by a chlorine atom.

The -Br atom at C2 directs ortho and para. The ortho position (C1) is occupied by the hydroxyl group, and the para position (C5) is available.

The -Cl atom at C4 directs ortho and para. Both ortho positions (C3 and C5) are available.

The -Cl atom at C6 directs ortho and para. The ortho position (C5) is available, and the para position (C3) is also available.

Considering the powerful activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to be directed to the remaining vacant position on the ring that is ortho or para to it. However, since both ortho and the para positions are already substituted, the directing effects of the halogens become more influential in guiding substitution to the remaining open positions. The cumulative effect of the halogens at positions 2, 4, and 6 would influence the reactivity of the C3 and C5 positions.

Synthesis of Related Halogenated Phenolic Compounds and Analogues

The synthesis of analogues of this compound often involves the selective halogenation of phenolic precursors. The ability to introduce different halogens at specific positions on the phenol ring is crucial for creating a diverse library of compounds for various applications.

For instance, the synthesis of 4-bromo-2-chlorophenols can be achieved by the bromination of 2-chlorophenol in the presence of specific catalysts to control the regioselectivity and avoid the formation of undesired isomers. google.com Similarly, the preparation of 2,4-dichloro-6-fluorophenol (B1590019) can be accomplished through the stepwise halogenation of phenol derivatives, employing selective chlorination and fluorination reagents like Selectfluor.

The synthesis of more complex analogues, such as those involving dimerization, has also been reported. For example, the total synthesis of (±)-polysiphenol, a dibrominated dihydrophenanthrenetetraol, was achieved through the intermolecular McMurray dimerization of 5-bromovanillin. acs.org This approach was also applicable to the synthesis of dichloro- and difluoro-halologues. acs.org

Table 2: Synthesis of Halogenated Phenolic Analogues

Starting Material(s)Reagents and ConditionsProductReference
2-ChlorophenolBromine, carbon tetrachloride, room temperature4-Bromo-2-chlorophenol (B165030) google.com
2,5-DichlorophenolBromine, solvent, 5-20°C4-Bromo-2,5-dichlorophenol google.com
2,4-DichlorophenolSelectfluor (F-TEDA-BF4), acetonitrile (B52724)2,4-Dichloro-6-fluorophenol
5-BromovanillinMcMurray dimerization reagents(±)-Polysiphenol precursor acs.org
2,6-DichlorophenolIodine, hydrogen peroxide, water2,6-Dichloro-4-iodophenol scielo.br

This table provides examples of synthetic routes to various halogenated phenolic compounds, illustrating the methodologies used to create analogues of this compound.

Advanced Analytical Methodologies for 2 Bromo 4,6 Dichlorophenol

Chromatographic Techniques for Separation and Identification

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant methods for the analysis of 2-bromo-4,6-dichlorophenol. These techniques offer robust platforms for the separation, identification, and quantification of this and other related halogenated phenols.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of this compound, offering various methodologies tailored to specific analytical needs.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the analysis of this compound. sielc.comsielc.com A typical RP-HPLC method utilizes a C18 or a specialized reverse-phase column, such as Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid to ensure good peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.comsielc.com

Method development in RP-HPLC focuses on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation from other compounds in the sample matrix. The goal is to obtain a sharp, symmetrical peak for this compound with a stable retention time, ensuring accurate and reproducible quantification.

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detector UV or Mass Spectrometry (MS)

This table is based on data from SIELC Technologies and illustrates a typical setup for RP-HPLC analysis. sielc.comsielc.com

In quantitative analytical chemistry, this compound serves as a crucial calibration standard. By preparing a series of solutions with known concentrations of this compound, a calibration curve can be generated. This curve plots the instrumental response (e.g., peak area in a chromatogram) against the concentration. When analyzing a sample with an unknown concentration of this compound, its instrumental response is measured and compared to the calibration curve to determine its concentration accurately. This application is vital for ensuring the precision and reliability of analytical results in various matrices, including environmental samples like water and soil.

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide sharper and narrower peaks, leading to improved separation from closely eluting impurities and a lower limit of detection. sielc.comsielc.com The principles of method development for UPLC are similar to HPLC but are adapted to the capabilities of the UPLC system. The use of UPLC is particularly advantageous when analyzing complex mixtures containing multiple halogenated phenols or when high sample throughput is required. nih.gov

Application as a Calibration Standard in Quantitative Analysis

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is another powerful technique for the analysis of this compound, especially after derivatization to increase its volatility. It is widely used for the detection and quantification of halogenated phenols in various samples.

Table 2: Comparison of Conventional GC and LTM GC

Feature Conventional GC Low Thermal Mass (LTM) GC
Heating/Cooling Slower, relies on air bath oven Rapid, direct heating of column module
Cycle Time Longer Significantly shorter
Throughput Lower Higher
Temperature Control Oven-based Independent control of up to 4 modules

This table highlights the key differences and advantages of LTM GC technology based on information from various sources. msconsult.dkconquerscientific.com

Hyphenated Spectrometric Approaches for Comprehensive Characterization

Hyphenated techniques, which couple powerful separation methods with highly sensitive detection systems, are indispensable for the analysis of this compound. This approach allows for the separation of the target analyte from interfering matrix components, followed by its unambiguous identification and quantification.

The combination of chromatography with mass spectrometry provides exceptional specificity and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common separation techniques employed for halogenated phenols. Coupling these systems with a mass spectrometer enhances analytical specificity, which is critical for trace-level detection in complex samples.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are primary methodologies for detecting trace levels of this compound. researchgate.net HPLC-MS/MS, often utilizing an electrospray ionization (ESI) source, is particularly effective for analyzing aqueous samples. researchgate.net Research has demonstrated that these methods can achieve very low detection limits, often in the nanogram per liter (ng/L) range, making them suitable for environmental water analysis. researchgate.netresearchgate.net For instance, a validated HPLC-ESI-MS/MS method for a range of bromophenols in river and seawater samples reported method detection limits (MDLs) between 0.1 and 21.9 ng/L. researchgate.netresearchgate.net Similarly, triple quadrupole GC-MS systems have been shown to detect related chlorophenolic compounds at sub-ng/L levels. thermofisher.com For HPLC-MS applications, the mobile phase composition is critical; acids like formic acid are often used to replace phosphoric acid to ensure compatibility with the MS detector. sielc.com

Table 1: Examples of Trace-Level Detection Limits for Halogenated Phenols using Hyphenated Methods

Analytical Method Matrix Compound Class Typical Detection Limits Reference
HPLC-ESI-MS/MS River Water Bromophenols 0.1–13.9 ng/L researchgate.netresearchgate.net
HPLC-ESI-MS/MS Seawater Bromophenols 0.1–21.9 ng/L researchgate.netresearchgate.net
GC-MS/MS Water Halophenols 0.04–4 ng/L nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation and validation of metabolites of this compound. In vitro studies using techniques like liquid chromatography-mass spectrometry (LC-MS) profiling can help elucidate structure-activity relationships. For definitive validation of degradation products and metabolic pathways, stable isotope labeling can be employed. By using precursors labeled with isotopes such as ¹³C, researchers can track the transformation of the parent compound and confirm the identity of its metabolites through the characteristic mass shifts observed in the tandem MS analysis. GC-MS/MS methods developed for related halophenols utilize component-specific Multiple Reaction Monitoring (MRM) transitions, which provide high selectivity and are essential for quantitative and confirmatory analysis in complex matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of this compound. uni.lu Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecule's atomic framework. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, with aromatic protons typically showing signals in the range of 6.5 to 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the bromine and chlorine substituents on the phenolic ring. Similarly, ¹³C NMR provides data on the carbon skeleton, confirming the substitution pattern. Together, these NMR techniques provide unambiguous confirmation of the compound's identity and structure. bldpharm.comipb.pt

Mass Spectrometry (MS) Coupling with Chromatographic Systems

GC-MS and HPLC-MS/MS for Trace-Level Detection

Advanced Sample Preparation and Matrix Effectsbenchchem.com

The quality of analytical data is highly dependent on the sample preparation stage. For compounds like this compound, which are often present in complex environmental matrices such as soil or water, efficient extraction and cleanup are paramount.

Matrix effects, such as the presence of organic matter in soil, can significantly influence extraction efficiency. Therefore, robust method validation is essential to ensure the accuracy and reliability of the results. Key validation strategies include the use of surrogate standards and spike-recovery experiments.

A surrogate standard is a compound chemically similar to the analyte of interest but not expected to be present in the sample. itesm.mxsettek.com It is added to every sample, blank, and standard before extraction to monitor the effectiveness of the entire analytical process. itesm.mxsettek.com For halogenated phenols, compounds like 4-Bromo-2,6-dichlorophenol or 2,4-dibromophenol (B41371) have been used as surrogates. settek.com

Spike-recovery tests involve adding a known quantity of the target analyte (spiking) to a sample matrix and measuring the percentage of the analyte that is recovered. ncasi.org This test evaluates the method's accuracy and assesses any matrix-induced suppression or enhancement of the analytical signal. Acceptable recovery ranges are typically established, for example, between 70% and 130%. Studies on related bromophenols in water have reported qualified spiking recoveries from 64% to 100%, with high precision demonstrated by relative standard deviations (RSD) between 0.4% and 11%. researchgate.netresearchgate.net

Table 2: Key Parameters in Method Validation for Halogenated Phenols

Validation Strategy Purpose Example Typical Acceptance Criteria Reference
Surrogate Standards Monitor extraction and analytical performance for each sample 4-Bromo-2,6-dichlorophenol, 2,4,6-Tribromophenol (B41969), 2,4-Dibromophenol Recovery within statistically determined limits itesm.mxsettek.com
Spike-Recovery Assess method accuracy and matrix effects Spiking river water with known concentrations of bromophenols 64-100% recovery researchgate.netresearchgate.net
Spike-Recovery Assess method accuracy for general applications Spiking samples with the analyte of interest 70-130% recovery

| Precision | Evaluate the reproducibility of the method | Replicate analysis of spiked samples | 0.4-11% Relative Standard Deviation (RSD) | researchgate.net |

Identification of Potential Interferences in Complex Matrices

The accurate quantification of this compound in complex matrices is frequently complicated by the presence of interfering substances. These interferences can originate from the sample matrix itself or from other structurally similar compounds that exhibit comparable analytical behavior. The identification and mitigation of these interferences are critical for the development of robust and reliable analytical methods.

Matrix-Induced Interferences

The inherent complexity of environmental and biological samples can significantly impact the analysis of this compound. These matrix effects can manifest as signal suppression or enhancement, leading to inaccuracies in quantification.

In the analysis of soil and sediment samples, the presence of organic matter can lead to matrix effects. This may enhance the extraction efficiency but can also result in false positive signals. For biological samples such as seafood, the intricate matrix necessitates comprehensive cleanup procedures, including simultaneous distillation-extraction and alkaline back extraction, to remove interfering lipids and other components. nih.gov Similarly, when analyzing blood samples, dilution is often required to minimize matrix effects, with the necessary dilution factor being dependent on the analyte's volatility. researchgate.net The analysis of algae presents its own challenges, as the matrix can be difficult to completely remove during the cleanup phase. diva-portal.org

A study on the solar-driven desalination of seawater highlighted how matrix properties can influence analyte behavior. It was observed that increased salinity elevated the Henry's coefficient of phenol (B47542), increasing its likelihood of entering the condensed freshwater phase, a phenomenon that could similarly affect the analysis of other halogenated phenols in high-salinity water samples. mdpi.com

Table 1: Matrix-Induced Interferences in the Analysis of this compound and Related Compounds

Matrix Type Observed Interference Effect Mitigation Strategy Reference(s)
Soil/Sediment Enhanced extraction efficiency, potential for false positives due to organic matter. Method validation with surrogate standards and spike-recovery tests.
Seafood Complex lipid-rich matrix causing signal suppression/enhancement. Simultaneous distillation-extraction followed by alkaline back extraction and acetylation. nih.gov
Blood Significant matrix effect depending on analyte volatility. Sample dilution (e.g., 1:5 dilution for compounds with boiling points between 100-150°C). researchgate.net
Algae The matrix is difficult to elute from cleanup columns. Gel permeation chromatography (GPC) was attempted but had limitations. diva-portal.org
High-Salinity Water Increased Henry's coefficient with higher salinity, affecting phase distribution. Understanding the impact of salinity on analyte partitioning is crucial for accurate quantification. mdpi.com

Co-eluting Compounds and Transformation Products

A significant challenge in the chromatographic analysis of this compound is the potential for co-elution with other structurally related compounds. These compounds may be present in the original sample or formed during sample preparation and analysis.

For instance, during the aerobic biotransformation of polybrominated diphenyl ethers (PBDEs), a variety of brominated and chlorinated phenols can be formed, including 2,4,6-trichlorophenol (B30397), 4-bromo-2,6-dichlorophenol, 2,6-dibromo-4-chlorophenol, 2,4-dibromo-6-chlorophenol, and 2,4,6-tribromophenol. nih.gov The presence of these compounds in a sample could interfere with the accurate measurement of this compound if the analytical method cannot sufficiently resolve them.

Similarly, studies on the degradation of phenol in water have identified numerous halogenated phenols and benzoquinones as transformation by-products. mdpi.comnih.gov In the analysis of biota, other classes of halogenated phenolic compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), can be present at significantly higher concentrations and may interfere with the analysis of brominated phenols. d-nb.info

While specific co-elution data for this compound is not extensively documented in all standard methods, general methods for phenolic compound analysis, such as EPA Method 8041A, acknowledge the common issue of co-elution among various halogenated phenols on certain gas chromatography (GC) columns. settek.comepa.gov This underscores the importance of method development and validation to ensure selectivity for the target analyte.

Table 2: Potential Interferences from Structurally Similar Compounds

Interfering Compound Context/Source of Interference Analytical Challenge Reference(s)
2,4,6-Trichlorophenol Formed during biotransformation of PBDEs; degradation product of phenol. Potential for co-elution in chromatographic methods. mdpi.comnih.govnih.gov
4-Bromo-2,6-dichlorophenol Formed during biotransformation of PBDEs. Structural isomer, may have similar chromatographic retention. nih.gov
2,6-Dibromo-4-chlorophenol Formed during biotransformation of PBDEs. Structurally similar halogenated phenol. nih.gov
2,4-Dibromo-6-chlorophenol Formed during biotransformation of PBDEs. Structurally similar halogenated phenol. nih.gov
2,4,6-Tribromophenol Formed during biotransformation of PBDEs; degradation product of phenol. Potential for co-elution and similar detector response. mdpi.comnih.govnih.gov
Halogenated Benzoquinones Formed during the degradation of phenol. Potential interference in both chromatographic and spectroscopic analysis. mdpi.comnih.gov
Hydroxylated Polychlorinated Biphenyls (OH-PCBs) Co-occurring contaminants in biota. Can be present at much higher concentrations, potentially masking the signal of brominated phenols. d-nb.info

Environmental Fate, Transport, and Degradation Pathways of 2 Bromo 4,6 Dichlorophenol

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

2-Bromo-4,6-dichlorophenol (BCP) is a halogenated phenolic compound that can enter the environment through several pathways. Its presence is often associated with industrial activities and water disinfection processes. While specific monitoring data for BCP is limited, its occurrence can be inferred from studies on related brominated and chlorinated phenols.

One primary source of BCP is as a disinfection byproduct (DBP). During the chlorination of drinking water or wastewater, the presence of natural organic matter and bromide ions can lead to the formation of various halogenated phenols, including brominated, chlorinated, and mixed bromo/chloro-phenols. nih.govresearchgate.net Studies have shown that related compounds like 2,4-dichlorophenol (B122985) and 2,4-dibromophenol (B41371) are formed during water disinfection. nih.gov BCP has been detected at trace levels in drinking water sources, where it can serve as an indicator for assessing water quality.

Industrial effluents are another significant source. Chlorophenols are used as intermediates in the synthesis of pesticides, dyes, and other chemicals, and can be released into the environment through wastewater discharge. mdpi.com While comprehensive data on BCP in industrial effluents is scarce, studies have identified a wide array of organic compounds in these discharges. epa.gov Research on marine and riverine environments has documented the presence of various chlorophenols (CPs) and bromophenols (BPs). For instance, in riverine water near industrial complexes, total concentrations of CPs and BPs have been found to be significantly elevated. researchgate.net In sediments, bromine-containing halophenols such as 2-chloro-4-bromophenol and 2,4,6-tribromophenol (B41969) have been detected, particularly in areas impacted by industrial seawater chlorination. researchgate.net

Once in the environment, the distribution of BCP between aquatic and terrestrial systems is governed by its physicochemical properties. Like other chlorophenols, it can be transported in dissolved form in water, or become associated with suspended matter and bottom sediments. nih.gov Its stability and potential to bioaccumulate in aquatic organisms are of environmental concern.

The following table summarizes the occurrence of several related halophenols in various environmental matrices, providing context for the likely distribution of this compound.

Table 1: Environmental Occurrence of Selected Halophenols

CompoundEnvironmental MatrixConcentration RangeLocation/SourceReference
2,4-Dichlorophenol (2,4-DCP)Riverine WaterMean level of 3.14 ng/L for 2,6-DCPRiverine environments, South Korea researchgate.net
2,4-Dibromophenol (2,4-DBP)Seawater0.531–32.7 ng/LNear a nuclear power plant, South Korea researchgate.net
2,4,6-Trichlorophenol (B30397) (2,4,6-TCP)Riverine WaterDetected (part of total CP/BP concentration of 0.510–118 ng/L)Riverine environments, South Korea researchgate.net
2,4,6-Tribromophenol (2,4,6-TBP)Marine Sediments1.6-9 µg/kgMarine sediments, South Korea researchgate.net
2-Chloro-4-bromophenolMarine SedimentsDetectedGulf of Fos, France (industrial discharge) researchgate.net

Biodegradation Mechanisms and Microbial Transformations

The persistence of this compound in the environment is significantly influenced by microbial degradation. Microorganisms have evolved various enzymatic strategies to break down halogenated aromatic compounds. These processes can be broadly categorized into reductive dehalogenation, which is common under anaerobic conditions, and oxidative or hydrolytic degradation, which typically occurs in the presence of oxygen.

Reductive Dehalogenation Pathways and Microbial Consortia

Under anaerobic conditions, such as in sediments and deep aquifers, reductive dehalogenation is a key initial step in the biodegradation of highly halogenated phenols. In this process, microorganisms use the halogenated compound as a terminal electron acceptor in a form of respiration known as "halorespiration," replacing a halogen atom with a hydrogen atom. epa.gov This reaction is catalyzed by enzymes called reductive dehalogenases and generally makes the compound less toxic and more amenable to further degradation.

Microbial consortia, often involving multiple interacting species, are typically required for the complete mineralization of these compounds. For example, a synthetic microbial community capable of mineralizing 2,4,6-tribromophenol consisted of a hydrogen-producing bacterium (Clostridium sp.), a dehalogenating bacterium (Dehalobacter sp.), and an aromatic-oxidizing bacterium (Desulfatiglans sp.). epa.gov

The enzymes involved in reductive dehalogenation often exhibit remarkable specificity regarding the type and position of the halogen they remove. For compounds like this compound, which contain both bromine and chlorine atoms, the sequence of removal is critical. Studies on the anaerobic bacterium Desulfitobacterium dehalogenans have provided significant insights into this specificity. This bacterium is known to reductively dehalogenate a wide range of ortho-chlorophenols. nih.gov

Research on Desulfitobacterium dehalogenans JW/IU-DC1 demonstrated that the bacterium could dehalogenate 2-Bromo-4-chlorophenol (B154644), indicating its capability to act on brominated phenols. nih.gov The dehalogenation activity is highly specific to the ortho position (the carbon atom adjacent to the hydroxyl group). For this compound, this corresponds to the bromine atom at position 2 and the chlorine atom at position 6. The presence of other halogen substituents on the ring can facilitate this ortho dehalogenation. nih.gov The initial step in the reductive degradation of this compound would likely be the removal of the bromine atom from the C2 position, followed by the removal of the chlorine atom from the C6 position, leading to the formation of 4-chlorophenol.

The key enzymes catalyzing reductive dehalogenation are reductive dehalogenases. An ortho-chlorophenol reductive dehalogenase has been purified and characterized from Desulfitobacterium dehalogenans. This enzyme was shown to catalyze the reductive removal of a halogen atom from the ortho position of various substrates, including 2,6-dichlorophenol (B41786) and 2-bromo-4-chlorophenol, using reduced methyl viologen as an artificial electron donor. nih.gov

While reductive dehalogenases are central to anaerobic degradation, other enzyme systems are crucial for aerobic degradation pathways. Monooxygenases are a major class of enzymes that initiate the aerobic breakdown of aromatic compounds by incorporating one atom of molecular oxygen into the substrate. epa.gov For instance, a 2,4,6-trichlorophenol-4-monooxygenase from the bacterium Ralstonia eutropha JMP134 catalyzes the sequential dechlorination of 2,4,6-TCP. unina.it This type of enzyme could potentially oxidize this compound, initiating an oxidative degradation cascade. These monooxygenases often utilize co-substrates like NADH or NADPH for their catalytic activity. epa.gov

Specificity of Debromination and Dechlorination Processes

Oxidative and Hydrolytic Degradation Routes by Microorganisms

In aerobic environments, microorganisms primarily employ oxidative pathways to degrade halogenated phenols. These routes typically involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, making it unstable and susceptible to cleavage.

A well-studied example is the degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by Ralstonia eutropha JMP134. The initial enzyme, a monooxygenase, oxidizes 2,4,6-TCP to 2,6-dichloroquinone. unina.it This intermediate is then subject to a hydrolytic reaction, also catalyzed by the same enzyme, which removes a second chlorine atom to form 6-chlorohydroxyquinol. unina.it A similar pathway could be envisioned for this compound, where an initial oxidation would form 2-bromo-6-chloroquinone, followed by hydrolytic removal of a halogen.

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, also contribute to the oxidative degradation of chlorophenols. This fungus secretes extracellular lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) that can oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone, initiating the degradation process. thermofisher.com

Hydrolytic dehalogenation, where a halogen atom is directly replaced by a hydroxyl group from water, is another possible, though less common, bacterial degradation mechanism for aryl halides.

Table 2: Potential Biodegradation Pathways for Halogenated Phenols

Pathway TypeConditionKey Enzyme(s)Example Reaction (based on related compounds)Reference
Reductive DehalogenationAnaerobicReductive Dehalogenase2,4,6-Trichlorophenol → 2,4-Dichlorophenol → 4-Chlorophenol
Oxidative & Hydrolytic DechlorinationAerobicMonooxygenase2,4,6-Trichlorophenol → 2,6-Dichloroquinone → 6-Chlorohydroxyquinol unina.it
Oxidative DegradationAerobicLignin Peroxidase (LiP), Manganese Peroxidase (MnP)2,4,6-Trichlorophenol → 2,6-Dichloro-1,4-benzoquinone thermofisher.com

Factors Influencing Microbial Degradation Kinetics (e.g., pH, Temperature, Co-substrates)

The rate and extent of microbial degradation of this compound are controlled by a variety of environmental factors. These include physicochemical parameters like pH and temperature, as well as the availability of other nutrients and substrates.

pH: Most microbial activity occurs under near-neutral pH conditions (typically 6.5 to 8.5). ontario.ca However, optimal pH can vary depending on the specific microorganism and degradation pathway. For the anaerobic dechlorination of 2,4,6-TCP by a river sediment consortium, the optimal pH was found to be 8.0. In contrast, an aerobic process for 2,4-DCP degradation by Pseudomonas putida had an optimal pH of 5.0. sielc.com

Temperature: Temperature affects enzyme activity and microbial growth rates. The optimal temperature for 2,4,6-TCP dechlorination by the river sediment consortium was 40°C. For the degradation of 2,6-dichlorophenol in soil, the rate at 8°C was four times lower than at 20°C, indicating a significant slowdown at lower temperatures. nih.gov

Co-substrates and Nutrients: The presence of other organic compounds can significantly influence degradation kinetics. In some cases, an additional, more easily degradable carbon source (co-substrate) can enhance the breakdown of the target pollutant, a process known as cometabolism. The addition of lactate (B86563) and acetate (B1210297) was found to enhance the anaerobic dechlorination of pentachlorophenol (B1679276), while pyruvate (B1213749) and nitrate (B79036) were inhibitory. The presence of electron donors like H2 is also crucial for reductive dehalogenation processes.

Table 3: Factors Affecting Microbial Degradation of Halogenated Phenols

FactorEffect on Degradation RateCompound StudiedReference
pHOptimal at 8.0 for anaerobic dechlorination.2,4,6-Trichlorophenol
pHOptimal at 5.0 for aerobic degradation.2,4-Dichlorophenol sielc.com
TemperatureOptimal at 40°C for anaerobic dechlorination.2,4,6-Trichlorophenol
TemperatureRate 4x lower at 8°C compared to 20°C.2,6-Dichlorophenol nih.gov
Co-substratesLactate and pyruvate enhanced anaerobic dechlorination.2,4,6-Trichlorophenol
InhibitorsNitrate inhibited anaerobic dechlorination.Pentachlorophenol
Electron DonorsH2 availability influences rate and extent of dechlorination.Polychlorinated Biphenyls (PCBs)

Role of Acclimated Microbial Communities in Bioremediation

The bioremediation of halogenated phenols, including this compound, is significantly influenced by the metabolic activities of microbial communities. The adaptation of these communities to the presence of such compounds is a key factor in their successful degradation.

Microbial consortia, rather than single strains, have demonstrated greater efficiency in the bioremediation of environments contaminated with multiple pollutants due to their high metabolic diversity and resilience. mdpi.com In the context of halogenated phenols, anaerobic biodegradation is a critical process. For instance, the anaerobic degradation of 2,4,6-trichlorophenol (2,4,6-TCP) and pentachlorophenol (PCP) has been observed to be more rapid in river sediment previously adapted to dichlorophenols (DCPs). tandfonline.com This suggests that prior exposure to similar chlorinated compounds can enhance the dechlorination capabilities of the microbial community. The process often involves reductive dechlorination, where the halogen substituent is removed from the aromatic ring. wur.nl

Studies on sulfidogenic consortia enriched from estuarine sediment have shown the ability to utilize various chlorophenols as the sole source of carbon and energy. nih.govasm.org These consortia have also been found to degrade brominated phenols, such as 4-bromophenol (B116583), with stoichiometric release of the halide. nih.govasm.org This indicates that microbial communities in anaerobic environments can be acclimated to effectively mineralize halogenated phenols. The degradation of 2,4,6-TCP by such communities has been shown to proceed through a gradual dechlorination to form 4-chlorophenol, followed by the opening of the aromatic ring. researchgate.net

While direct studies on microbial communities acclimated specifically to this compound are limited, the existing research on analogous compounds provides strong evidence for the potential of bioremediation. The adaptation of microbial consortia, particularly under anaerobic conditions, can lead to the effective dechlorination and mineralization of this compound. The key steps involve the initial removal of halogen atoms, which can be a rate-limiting step, followed by the breakdown of the phenolic ring. nih.gov The presence of specific dehalogenating bacteria, such as Dehalobacter, within the microbial community is crucial for the initiation of the degradation cascade. researchgate.net

Abiotic Degradation Mechanisms

In addition to microbial action, abiotic processes play a significant role in the transformation and removal of this compound from the environment. These mechanisms primarily involve photodegradation and advanced oxidation processes.

Photodegradation Kinetics and Intermediate Product Formation

Photodegradation, or photolysis, is a process where chemical compounds are broken down by photons. Halogenated phenols are known to undergo phototransformation in aquatic environments. The kinetics of this process are often described by pseudo-first-order reactions. nih.gov

A study on the phototransformation of 21 halophenolic disinfection byproducts in seawater provided valuable insights into the photodegradation kinetics of compounds structurally similar to this compound. nih.gov For instance, 2-bromo-4-chlorophenol was found to have a pseudo-first-order rate constant (k) and a half-life (t1/2) under specific experimental conditions. nih.gov Direct photolysis can contribute significantly to the transformation of halogenated phenols in UV-advanced reduction processes. acs.orgnih.gov

The photolysis of 2,4,6-TCP has been shown to yield intermediate products such as 2,4-dichlorophenol (2,4-DCP), 4-monochlorophenol (4-MCP), phenol (B47542), and 2,6-dichloro-p-hydroquinone. science.gov The formation of these intermediates indicates a stepwise dehalogenation and hydroxylation process. During the phototransformation of halophenols in seawater, photonucleophilic substitutions by bromide, chloride, and hydroxide (B78521) ions can occur, leading to the formation of other bromophenolic and chlorophenolic compounds, as well as hydroxyphenolic counterparts. nih.gov For example, the photolysis of 4-bromophenol can lead to the formation of various intermediate products. deswater.com

The table below summarizes the phototransformation rates of selected halophenolic compounds, which can provide an indication of the expected behavior of this compound.

CompoundPseudo-first-order rate constant (k, h⁻¹)Half-life (t¹/², h)
2-bromo-4-chlorophenolData not availableData not available
4-bromo-2-chlorophenol (B165030)Data not availableData not available
2,4-dibromophenol0.01936.5
2,6-dibromophenol (B46663)0.03818.2
2,4-dichlorophenol0.01257.8
2,6-dichlorophenol0.02725.7
Data from a study on the phototransformation of halophenolic disinfection byproducts in seawater. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are considered highly effective for the degradation of recalcitrant organic pollutants like this compound.

Sulfate (B86663) radical-based AOPs (SR-AOPs) have emerged as a promising alternative to traditional AOPs. Sulfate radicals (SO₄•⁻) are powerful oxidants that can be generated from the activation of peroxymonosulfate (B1194676) (PMS) or persulfate (PDS). acs.org These radicals can effectively degrade a wide range of organic contaminants. bohrium.cominformahealthcare.com

The degradation of 4-bromo-2-chlorophenol (BCP), a compound isomeric to this compound, has been studied using a Co/PMS system. bohrium.com The degradation rate was found to be dependent on the initial concentrations of the substrate, oxidant, and catalyst, as well as the pH of the solution. bohrium.com The presence of chloride ions was observed to have a dual effect on the degradation of BCP, in some cases promoting degradation but inhibiting complete mineralization. bohrium.com This was attributed to the formation of new halogenated intermediates. bohrium.com

The kinetics of sulfate radical oxidation can be complex, often following second-order rate coefficients. nih.gov The efficiency of SR-AOPs is influenced by the water matrix, with the presence of certain ions potentially affecting the reaction pathways and the formation of byproducts. osti.gov

Dielectric Barrier Discharge (DBD) is a type of non-thermal plasma technology that can be used for the degradation of organic pollutants in water. scirp.orgnih.goviwaponline.com DBD generates a variety of reactive species, including hydroxyl radicals, which are highly effective in breaking down complex organic molecules. researchgate.net

Studies on the degradation of dichlorophenols, such as 2,4-DCP and 2,6-DBP, have demonstrated the effectiveness of DBD. scirp.orgnih.gov For 2,6-dibromophenol, oxygen and air plasma were shown to efficiently decompose the compound into bromide ions and inorganic carbon. scirp.org The degradation process typically follows first-order kinetics. nih.gov The efficiency of the DBD process is influenced by parameters such as the type of plasma-working gas, applied voltage, and the initial pH of the solution. nih.govnih.gov

The table below shows the degradation efficiency of 2,6-dibromophenol using different working gases in a DBD system.

Working GasDegradation Rate (%) after 60 min
Oxygen100
Air99.73
ArgonData not available
NitrogenData not available
Data from a study on the degradation of 2,6-dibromophenol in aqueous solution by in-liquid dielectric barrier microplasma. scirp.org

Catalytic degradation using nanoparticles has gained significant attention for the remediation of organic pollutants. These processes often involve the use of photocatalysts or catalysts in conjunction with other AOPs.

Nanoparticles such as titanium dioxide (TiO₂) and silver halides (Ag/AgX) have been shown to be effective photocatalysts for the degradation of halogenated phenols under UV or visible light irradiation. researchgate.netnih.gov For instance, cobalt-doped TiO₂ nanoparticles have been used for the photocatalytic dehalogenation of various chlorophenols and bromophenols, with the degradation following pseudo-first-order kinetics. researchgate.net The degradation rate of bromophenols was found to be faster than that of chlorophenols, which is attributed to the lower bond energy of the carbon-halogen bond. researchgate.net

Zero-valent iron nanoparticles (FeNPs) have also been utilized for the catalytic degradation of organic compounds. nih.gov In another approach, copper oxide nanoparticles (nCuO) have been investigated for the catalytic degradation of brominated flame retardants, including 2,4-dibromophenol. ebi.ac.uk The degradation mechanism in these systems often involves the generation of hydroxyl and superoxide (B77818) radicals. ebi.ac.uk The efficiency of these catalytic processes can be influenced by factors such as catalyst dosage, pH, and the presence of other substances in the water. scirp.orgscirp.orgacs.org

The table below summarizes the photocatalytic degradation efficiency of 2,4-dichlorophenol using different silver halide nanoparticles.

PhotocatalystDegradation Efficiency (%) after 300 min (UV light)Degradation Efficiency (%) after 300 min (Visible light)
Ag/AgBr83.489.4
Ag/AgClData not availableData not available
Ag/AgI72.738.2
Data from a study on the photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. nih.gov
Dielectric Barrier Discharge (DBD) Applications for Aqueous Solutions

Adsorption and Sequestration in Environmental Matrices

The binding of this compound to solid materials like soil and sediment is a key process that affects its concentration in water and its availability to organisms.

Adsorption Characteristics in Soil, Sediment, and Water Systems

The adsorption of halogenated phenols, a class of compounds to which this compound belongs, onto environmental solids is a well-documented phenomenon. For instance, studies on similar compounds like 2,4-dichlorophenol (2,4-DCP) have shown that adsorption onto river sediments can be a significant process, reaching equilibrium within 24 hours. researchgate.net The amount of adsorption is influenced by the physicochemical properties of the sediment. researchgate.net Research on 2,6-dibromophenol indicates its degradation in anaerobic soil-water systems, with a half-life of 7 days, suggesting that while adsorption occurs, biodegradation is also a critical fate process. nih.gov The presence of organic matter in soil and sediment generally enhances the adsorption of organic compounds.

Adsorption Mechanisms: Hydrogen Bonding, Hydrophobic Interactions, π-π Interactions

The adsorption of phenolic compounds like this compound onto surfaces is driven by a combination of forces. Research on the adsorption of various aromatic compounds on graphene and graphene oxide has shed light on these mechanisms. researchgate.net

Hydrogen Bonding: The hydroxyl group (-OH) of the phenol can form hydrogen bonds with oxygen-containing functional groups present on the surface of adsorbents. researchgate.netacs.org This is a particularly important mechanism for adsorption onto materials like graphene oxide. researchgate.net

Hydrophobic Interactions: The nonpolar benzene (B151609) ring of the molecule tends to avoid water and associate with hydrophobic surfaces. This is a general driving force for the adsorption of organic compounds from aqueous solutions.

π-π Interactions: The electron-rich aromatic ring of this compound can interact with the π-electron systems of carbonaceous materials like graphene. researchgate.net Infrared spectroscopy studies have confirmed shifts in the C=C stretching vibrations of the benzene ring upon adsorption, indicating π-π interactions. researchgate.net

Development and Efficacy of Advanced Adsorbent Materials

To mitigate the presence of halogenated phenols in water, various advanced adsorbent materials have been developed and tested. Activated carbon, derived from sources like oil palm empty fruit bunches, has proven effective in adsorbing compounds such as 2,4,6-trichlorophenol (TCP). nih.gov The adsorption capacity of such materials is influenced by factors like the initial concentration of the pollutant, contact time, and pH. nih.gov

Graphene-based materials have also shown significant promise. For example, graphene oxide–crospolyvinylpyrrolidone (GO-PVPP) hybrid microspheres have demonstrated high efficiency in adsorbing 2,4,6-TCP, with a maximum sorption capacity significantly higher than other tested adsorbents. acs.org The enhanced performance is attributed to the high surface area and the presence of functional groups that facilitate hydrogen bonding and π-π interactions. acs.org Carbon nanotubes (CNTs) have also been explored as catalysts for the removal of pollutants like 2,4-dichlorophenol, demonstrating rapid removal rates. wiley.com

Table 1: Comparison of Maximum Adsorption Capacity (q_m) for 2,4,6-Trichlorophenol on Various Adsorbents

Adsorbent MaterialMaximum Adsorption Capacity (q_m) (mg/g)Source
GO-PVPP466.7 acs.org
Other reported adsorbentsVaries acs.org

This table is interactive. Click on the headers to sort the data.

Adsorption Kinetics and Isotherm Modeling

To understand the dynamics of adsorption, kinetic and isotherm models are employed.

Adsorption Kinetics: The rate at which a compound is adsorbed is described by kinetic models. For many halogenated phenols, the pseudo-second-order kinetic model provides the best fit to experimental data. acs.orgnih.govbibliotekanauki.pl This suggests that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. acs.org

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. bibliotekanauki.plresearchgate.net For the adsorption of p-substituted halogenophenols on activated carbon, the Langmuir model provided a better correlation. bibliotekanauki.pl In contrast, the adsorption of 2,4-dichlorophenol on used black tea leaves was best described by the Freundlich model, indicating surface heterogeneity. researchgate.net The choice of the best-fitting model depends on the specific adsorbent and adsorbate system.

Table 2: Adsorption Isotherm Models for Halogenated Phenols

AdsorbentAdsorbateBest Fit Isotherm ModelSource
Activated Carbon4-fluorophenol, 4-chlorophenol, 4-bromophenolLangmuir bibliotekanauki.pl
Used Black Tea Leaves2,4-dichlorophenolFreundlich researchgate.net
GO-PVPP2,4,6-trichlorophenolFreundlich acs.org
Oil Palm Empty Fruit Bunch Activated Carbon2,4,6-trichlorophenolFreundlich, Redlich-Peterson nih.gov

This table is interactive. Click on the headers to sort the data.

Bioaccumulation and Biotransformation in Organisms

Once in the environment, this compound can be taken up by organisms, leading to bioaccumulation and potential transformation into other compounds.

Uptake and Accumulation in Aquatic Organisms

Halogenated phenols are known to have the potential for bioaccumulation in aquatic organisms. researchgate.net The extent of bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. An estimated BCF of 31 for the related compound 2,6-dibromophenol suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (Kow), is a key factor influencing its bioaccumulation potential. While specific data for this compound is limited, the general principles of bioaccumulation for halogenated phenols apply. It has been noted that while less toxic than some other related compounds, it still poses risks to marine organisms.

Biotransformation, the chemical alteration of a substance within an organism, can also occur. For example, this compound has been identified as a biotransformation product of polybrominated diphenyl ethers (PBDEs) by certain bacteria. nih.gov This indicates that it can be both a parent compound subject to uptake and a metabolite of other environmental contaminants.

Plant Metabolism of Halogenated Phenols and Metabolite Identification

The environmental fate of halogenated phenols, such as this compound, is significantly influenced by their interaction with and metabolism by plants. Plants possess complex enzymatic systems that can transform these compounds through a series of reactions, altering their structure, persistence, and potential toxicity. Research into the plant metabolism of halogenated phenols has revealed several key pathways, including debromination, hydroxylation, methylation, and conjugation, as well as the formation of more complex dimeric products.

Debromination, Hydroxylation, Methylation, and Conjugation Reactions

Studies on the uptake and transformation of halogenated phenols by plants have demonstrated a range of metabolic processes. For instance, research on rice plants exposed to 2,4,6-tribromophenol, a related compound, identified numerous transformation products, indicating multiple metabolic pathways are active. nih.gov These pathways are also relevant to the metabolism of this compound.

Debromination and Dechlorination: This process involves the removal of bromine or chlorine atoms from the phenolic ring. In studies with similar compounds like 2,4,6-trichlorophenol, dechlorination has been observed as a key initial step in their metabolism by plants and microorganisms. researchgate.net For this compound, the removal of the bromine atom can lead to the formation of dichlorophenol isomers.

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the aromatic ring, often replacing a halogen atom. This process can increase the water solubility of the compound, facilitating further metabolism or conjugation. For example, the metabolism of 2,4-dibromophenol in carrot cell cultures resulted in the formation of dihydroxyl dibromophenol. nih.gov

Methylation: O-methylation of the phenolic hydroxyl group is another significant metabolic pathway. researchgate.netasm.org This reaction converts the phenol into a corresponding anisole, which can alter its biological activity and environmental mobility. Bacterial strains have been shown to O-methylate a variety of halogen-substituted phenols. researchgate.netasm.org

Conjugation: Plants can conjugate halogenated phenols and their metabolites with endogenous molecules such as sugars (glycosylation) or sulfates (sulfation). nih.gov These conjugation reactions generally increase the water solubility of the compounds, aiding in their detoxification and sequestration within plant tissues, such as in the vacuole. In rice plants exposed to 2,4,6-tribromophenol, a large number of phase II metabolites, including glycosylation and sulfation products, were identified. nih.gov

The table below summarizes the primary metabolic reactions of halogenated phenols in plants.

Metabolic Reaction Description Potential Products from this compound
Debromination/DechlorinationRemoval of a bromine or chlorine atom from the aromatic ring.4,6-Dichlorophenol, 2-bromo-4-chlorophenol, 2-bromo-6-chlorophenol
HydroxylationAddition of a hydroxyl group to the aromatic ring.Dihydroxy-bromochlorophenols
MethylationAddition of a methyl group to the phenolic oxygen, forming an anisole.2-Bromo-4,6-dichloroanisole
Conjugation (Glycosylation/Sulfation)Attachment of a sugar or sulfate group to the molecule.Glycoside and sulfate conjugates of this compound and its metabolites
Formation of Dimeric Products (e.g., OH-PBDEs, PBDD/Fs)

A significant and concerning aspect of the plant-mediated transformation of halogenated phenols is the formation of dimeric products, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). tandfonline.com These compounds are often more persistent and toxic than their precursor phenols.

The formation of these dimers is believed to occur through the oxidative coupling of phenoxy radicals, which are generated from the initial oxidation of the halogenated phenols by plant enzymes like peroxidases and laccases. tandfonline.comebi.ac.uk

Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs): The coupling of bromophenoxy radicals can lead to the formation of OH-PBDEs. tandfonline.comebi.ac.uk For example, laccase-catalyzed oxidation of 2,4-dibromophenol has been shown to produce OH-PBDEs. ebi.ac.uk Similarly, studies with 2,4,6-tribromophenol in rice plants revealed the formation of several OH-PBDEs, highlighting the potential for in-planta synthesis of these compounds. nih.gov

Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): The intramolecular cyclization of dimeric intermediates or the direct coupling of phenoxy radicals can also result in the formation of PBDDs and PBDFs. diva-portal.orgnih.gov Research has shown that the bromoperoxidase-mediated coupling of 2,4,6-tribromophenol can yield various PBDD congeners. nih.gov The formation of PBDD/Fs from 2,4,6-tribromophenol has also been observed under thermal conditions, suggesting multiple pathways for their generation. nih.govresearchgate.net The presence of these toxic byproducts in plants exposed to brominated phenols indicates a potential route for their entry into the food chain. nih.gov

The table below details the types of dimeric products that can be formed from the metabolism of halogenated phenols.

Dimeric Product Formation Pathway Example Precursor Potential Products from this compound
Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs)Oxidative coupling of bromophenoxy radicals.2,4-Dibromophenol, 2,4,6-TribromophenolBrominated/chlorinated hydroxylated diphenyl ethers
Polybrominated Dibenzo-p-dioxins/furans (PBDD/Fs)Intramolecular cyclization of dimeric intermediates or direct radical coupling.2,4,6-TribromophenolBrominated/chlorinated dibenzo-p-dioxins and dibenzofurans

Biological Activities and Molecular Mechanisms of 2 Bromo 4,6 Dichlorophenol

Mechanisms of Action at the Cellular and Molecular Level

The biological activity of 2-Bromo-4,6-dichlorophenol, a halogenated phenolic compound, is rooted in its interactions at the cellular and molecular levels. Its unique structure, featuring bromine and chlorine atoms on a phenol (B47542) ring, dictates its reactivity and biological effects. uni.lu

Interaction with Enzymes and Proteins: Inhibition and Modification of Activity

This compound is known to interact with various biological molecules, most notably enzymes and proteins. The presence of halogen atoms on the phenolic ring allows for strong interactions with the active sites of enzymes, which can lead to the inhibition or modification of their catalytic activity. This interference with enzymatic pathways can significantly affect cellular metabolism, potentially impacting cell survival and growth. Research into related halogenated phenols has shown their potential to inhibit specific enzymes, a characteristic that is explored in fields like drug development and biochemistry. sielc.com

Disruption of Cellular Processes: Membrane Integrity and Signaling Pathways

The compound can disrupt fundamental cellular processes by interfering with membrane integrity and signaling pathways. The lipophilic nature of halogenated phenols can facilitate their interaction with cellular membranes, potentially altering their structure and function. Disruption of membrane integrity can lead to a loss of cellular homeostasis and ultimately cell death. Furthermore, interference with signaling pathways can have wide-ranging effects on cellular function. For instance, studies on similar brominated flame retardants have indicated that they can alter cellular calcium ion levels and affect signaling pathways such as the transforming growth factor (TGF-β) pathway. mdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to essential cellular components, including lipids, proteins, and DNA. This increase in ROS levels disrupts the normal redox balance within the cell, leading to a state of oxidative stress. Studies on other halogenated phenols, such as 2,4,6-trichlorophenol (B30397), have demonstrated their ability to cause an overproduction of ROS, which is a significant contributor to their cytotoxicity. nih.gov Similarly, the bromophenol BTDE has been shown to decrease H₂O₂-induced ROS generation in skin cells, highlighting the role of phenolic compounds in modulating oxidative stress. mdpi.com

Modulation of Gene Expression and Regulatory Pathways (e.g., Apoptosis, Cell Cycle Regulation)

This compound has been suggested to modulate the expression of genes involved in critical cellular regulatory pathways, including apoptosis (programmed cell death) and cell cycle regulation. By altering the expression of these genes, the compound can influence cell fate, potentially leading to growth inhibition or cell death. For example, toxicological studies have indicated that this compound can induce cytotoxic effects in various cell lines, with mechanisms involving apoptosis pathways. Research on related bromophenols has shown they can trigger apoptosis by activating caspases, which are key enzymes in the apoptotic cascade, and by causing DNA fragmentation and chromatin condensation. mdpi.com Furthermore, other chlorophenols have been observed to affect the cell cycle, indicating that this class of compounds can interfere with cell division processes. scispace.comacademicjournals.org

Antimicrobial Efficacy and Applications

This compound exhibits notable antimicrobial properties, making it a subject of interest for its potential applications in controlling microbial growth.

Inhibition of Microbial Growth and Biofilm Formation

Research has demonstrated that this compound can inhibit the growth of a variety of bacteria and fungi. This broad-spectrum antimicrobial activity makes it a candidate for use in disinfectants and preservatives. Studies on halophenols, in general, have confirmed their potent bactericidal properties against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Furthermore, the compound has shown efficacy in reducing the formation of biofilms. Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which can make them more resistant to antimicrobial agents. A study evaluating various halophenols found that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa at sub-lethal concentrations. The ability to inhibit both planktonic (free-swimming) microbial growth and biofilm formation is a significant advantage for an antimicrobial agent. nih.gov

Comparative Studies with Other Halogenated Phenols

The toxicity of halogenated phenols is influenced by the nature, number, and position of the halogen substituents on the phenol ring. Comparative studies provide insight into the structure-activity relationships of these compounds. For instance, the substitution pattern on the phenolic ring is a critical determinant of biological activity.

In a comparative study on the developmental toxicity of various halogenated disinfection byproducts in the marine polychaete Platynereis dumerilii, the toxicity of 20 different halogenated compounds was ranked. nih.gov While this compound was not explicitly included, the study provides a framework for understanding how different halogen substitutions affect toxicity. nih.gov For example, the study found that 2,5-dibromohydroquinone (B82636) exhibited the highest toxicity. nih.gov Generally, the toxicity of halogenated phenols to the oligochaete Tubifex tubifex increases with the number of chlorine and bromine atoms.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of halogenated phenols. These models often incorporate descriptors such as the logarithm of the octanol-water partition coefficient (log P), the acid dissociation constant (pKa), and electronic descriptors like the lowest unoccupied molecular orbital energy. nih.govscholarsresearchlibrary.com Such models indicate that hydrophobicity is a major driver of toxicity for phenols. jst.go.jp For chlorophenols, toxicity has been observed to decrease with increasing pH, which is related to the degree of ionization of the molecule. jst.go.jp

The type of halogen atom also plays a role. For instance, in a study comparing the binding affinities of 2,4,6-trichlorophenol (TCP) and 2,4,6-tribromophenol (B41969) (TBP) to bovine serum albumin, TBP showed a higher binding affinity, suggesting that the larger bromine atoms may lead to stronger interactions. researchgate.net

Toxicological Assessment and Pathways

The toxicological profile of this compound has been investigated using various models to understand its adverse effects on biological systems.

In Vitro and In Vivo Models for Toxicity Profiling

In vitro studies are crucial for elucidating the cellular mechanisms of toxicity. For this compound, in vitro assessments have shown that it can induce cytotoxic effects in different cell lines. For example, in human liver cells (HepG2), exposure to this compound at concentrations above 50 µM resulted in increased cell death. The underlying mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

In vivo models, such as studies using Fischer 344 rats, have been employed to investigate the systemic toxicity of related halogenated phenols. These studies help in understanding the metabolism and organ-specific effects of these compounds. For example, comparative toxicology studies with other halogenated phenols have revealed that the position of substitution can significantly influence toxicity. While specific in vivo studies on this compound are not detailed in the provided results, the methodologies used for similar compounds, such as 2,4-dichlorophenol (B122985), which involve oral gavage administration to rats, are relevant. oecd.org

Organ-Specific Toxicities and Associated Biomolecular Mechanisms (e.g., Hepatotoxicity and Gut-Liver Axis)

The liver is a primary target organ for the toxicity of many halogenated phenols. researchgate.net While direct evidence for this compound is limited in the search results, studies on structurally similar compounds provide valuable insights. For instance, exposure to 2-bromo-4,6-dinitroaniline (B162937) (BDNA), another brominated aromatic compound, has been shown to cause significant hepatotoxicity in rats. nih.gov This was evidenced by increased levels of toxicity indicators such as ALT and ARG1, systemic inflammation, and dyslipidemia. nih.govresearchgate.net

The gut-liver axis, which describes the bidirectional relationship between the gut microbiome and the liver, plays a significant role in the hepatotoxicity of certain xenobiotics. nih.govresearchgate.net In the case of BDNA, its hepatotoxic effects were linked to alterations in the gut microbiota, leading to inflammation, lipid accumulation, and changes in bile acid synthesis. nih.govresearchgate.net Specifically, a decrease in beneficial gut bacteria like Ruminococcaceae and Akkermansia muciniphila was observed. researchgate.net Although not directly studied for this compound, this mechanism represents a plausible pathway for its potential liver toxicity.

Developmental Toxicology and Teratogenicity Studies

Developmental toxicity and teratogenicity are critical endpoints in the safety assessment of chemicals. Studies on related halogenated phenols have demonstrated their potential to cause developmental defects. For example, a comparative study on various halogenated disinfection byproducts (DBPs) using the marine polychaete Platynereis dumerilii revealed a range of developmental toxicities. nih.gov

While specific teratogenicity data for this compound is not available in the provided search results, studies on other halogenated compounds like 2'-bromo-4'-hydroxyacetophenone have been conducted in rats and rabbits to assess their developmental toxicity potential. epa.gov These studies typically involve administering the compound to pregnant animals during organogenesis and examining the fetuses for any abnormalities. epa.gov For instance, a two-generation reproductive toxicity study of 2,4-dichlorophenol was conducted in rats. cdc.gov

Molecular Interactions with Biological Macromolecules

The biological effects of this compound are mediated through its interactions with essential biological macromolecules, particularly proteins.

Binding Interactions with Serum Albumins and Transport Proteins

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the blood. The binding of xenobiotics to these proteins can significantly influence their distribution, metabolism, and toxicity. acs.org

Studies on the interaction of various halogenated phenols with serum albumins have been conducted. For example, the binding of two bromophenolic disinfection byproducts, 4-bromophenol (B116583) (4-BrPh) and 2,4-dibromophenol (B41371) (2,4-DiBrPh), with HSA was investigated. acs.org The results showed that both compounds could bind to HSA, with 2,4-DiBrPh exhibiting a higher binding affinity. acs.org The primary forces involved in these interactions were identified as hydrogen bonding and van der Waals forces. acs.org

Similarly, a study on the interaction of 2,4,6-trichlorophenol (TCP) and 2,4,6-tribromophenol (TBP) with BSA found that TBP had a higher binding affinity than TCP. researchgate.net This suggests that the presence of bromine atoms can enhance the binding to serum albumin. Molecular docking studies have helped to identify the specific binding sites on the albumin molecule. For bromophenols, the binding site was located in subdomain IB of HSA. acs.org For TCP and TBP, the binding site was identified as subdomain IIIA of BSA. researchgate.net The binding of these compounds can cause conformational changes in the protein. acs.org

While a direct study on the binding of this compound to serum albumins was not found, the available data on other brominated and chlorinated phenols strongly suggest that it would also bind to these transport proteins, likely through similar mechanisms involving hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Ligand-Protein Docking and Computational Simulations

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in prominent research, the principles of its interaction with biological targets can be thoroughly understood through computational analyses of structurally analogous halogenated phenols (HPs). These simulations are crucial for predicting binding affinities, identifying potential protein targets, and elucidating the molecular interactions that underpin biological activity.

Research on similar compounds, such as bromophenolic disinfection byproducts, demonstrates the power of these computational methods. For instance, molecular docking has been successfully used to investigate the binding of 2,4-dibromophenol (2,4-DiBrPh) to Human Serum Albumin (HSA), a key transport protein in the bloodstream. acs.org These simulations revealed that the compound preferentially binds within a specific location on the protein, namely subdomain IB. acs.org Such studies confirm that stable complexes can form and that their binding mechanisms can be effectively modeled. acs.org

Furthermore, broader computational studies on a range of HPs, including di- and tri-substituted chloro- and bromophenols, have explored their interactions with other critical proteins like transthyretin (TTR). researchgate.net These simulations, combining molecular docking with other techniques, have been instrumental in identifying the specific amino acid residues and the primary binding forces involved in the formation of HP-protein complexes. researchgate.net The mechanism of action for halogenated phenols like this compound is understood to involve strong interactions between the halogen atoms on the phenolic ring and the active sites of enzymes and other proteins, potentially leading to the inhibition or modification of their activity.

Analyzed LigandProtein TargetKey Computational Findings
2,4-dibromophenol (2,4-DiBrPh) acs.orgHuman Serum Albumin (HSA) acs.org - Binding site identified in subdomain IB. acs.org
        - Binding occurs spontaneously, driven primarily by hydrogen bonds and van der Waals forces.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPgcCQw6RFQhJPLn43ji0BeH6LQPBHtkwAmPWcGHSP-OYNSzcQ4VoJ6SYidgZQEc5hy83HzBTlh53Sj0exoH87mSEiYfsF-Bz7CZDlBlYQ3yVE0qvxvV7OxaQ35qLPK-pk6nGO_g8dztG5og%3D%3D)]

        - Strong π-π stacking interactions observed with Tyrosine residues (Tyr 138 and Tyr 161).[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPgcCQw6RFQhJPLn43ji0BeH6LQPBHtkwAmPWcGHSP-OYNSzcQ4VoJ6SYidgZQEc5hy83HzBTlh53Sj0exoH87mSEiYfsF-Bz7CZDlBlYQ3yVE0qvxvV7OxaQ35qLPK-pk6nGO_g8dztG5og%3D%3D)]
Various Halogenated Phenols (HPs), including Dichlorophenols and Dibromophenols[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWhDCEXk8xbR0keqIU0osT-sAppckr39Z7h6Oenf_N1qcoAUsLqgpewKiyCNRWEuJf2SdkF9d9Da337r-AxV3ZFV2UOIpa-WBctZVNw-ihDUZGu0aRvF2JmkzygO5aldFOTPvEfZJv2MzmyAEa5-yW24lGryxRW_Kw_a9crfiG2TMf2kL3nFsidqVcOQHagQv2-ZsN0Dz5Kbg6jhfEaNWIEE3tcYIAw4AYDhSRt3iCnpz-upn1FhKqgzaHE84z9JaD-oiDo_CEOtlffaxEv3ZZDXABlEPPenZOA0H1NAY%3D)]Transthyretin (TTR)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWhDCEXk8xbR0keqIU0osT-sAppckr39Z7h6Oenf_N1qcoAUsLqgpewKiyCNRWEuJf2SdkF9d9Da337r-AxV3ZFV2UOIpa-WBctZVNw-ihDUZGu0aRvF2JmkzygO5aldFOTPvEfZJv2MzmyAEa5-yW24lGryxRW_Kw_a9crfiG2TMf2kL3nFsidqVcOQHagQv2-ZsN0Dz5Kbg6jhfEaNWIEE3tcYIAw4AYDhSRt3iCnpz-upn1FhKqgzaHE84z9JaD-oiDo_CEOtlffaxEv3ZZDXABlEPPenZOA0H1NAY%3D)] - HPs bind to the T4 binding site of TTR.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWhDCEXk8xbR0keqIU0osT-sAppckr39Z7h6Oenf_N1qcoAUsLqgpewKiyCNRWEuJf2SdkF9d9Da337r-AxV3ZFV2UOIpa-WBctZVNw-ihDUZGu0aRvF2JmkzygO5aldFOTPvEfZJv2MzmyAEa5-yW24lGryxRW_Kw_a9crfiG2TMf2kL3nFsidqVcOQHagQv2-ZsN0Dz5Kbg6jhfEaNWIEE3tcYIAw4AYDhSRt3iCnpz-upn1FhKqgzaHE84z9JaD-oiDo_CEOtlffaxEv3ZZDXABlEPPenZOA0H1NAY%3D)] - Molecular docking and density gradient analysis identified specific interacting residues.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWhDCEXk8xbR0keqIU0osT-sAppckr39Z7h6Oenf_N1qcoAUsLqgpewKiyCNRWEuJf2SdkF9d9Da337r-AxV3ZFV2UOIpa-WBctZVNw-ihDUZGu0aRvF2JmkzygO5aldFOTPvEfZJv2MzmyAEa5-yW24lGryxRW_Kw_a9crfiG2TMf2kL3nFsidqVcOQHagQv2-ZsN0Dz5Kbg6jhfEaNWIEE3tcYIAw4AYDhSRt3iCnpz-upn1FhKqgzaHE84z9JaD-oiDo_CEOtlffaxEv3ZZDXABlEPPenZOA0H1NAY%3D)] - Binding is primarily influenced by van der Waals forces and hydrogen bonds.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWhDCEXk8xbR0keqIU0osT-sAppckr39Z7h6Oenf_N1qcoAUsLqgpewKiyCNRWEuJf2SdkF9d9Da337r-AxV3ZFV2UOIpa-WBctZVNw-ihDUZGu0aRvF2JmkzygO5aldFOTPvEfZJv2MzmyAEa5-yW24lGryxRW_Kw_a9crfiG2TMf2kL3nFsidqVcOQHagQv2-ZsN0Dz5Kbg6jhfEaNWIEE3tcYIAw4AYDhSRt3iCnpz-upn1FhKqgzaHE84z9JaD-oiDo_CEOtlffaxEv3ZZDXABlEPPenZOA0H1NAY%3D)]

Role of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Interactions) in Biological Systems

The interaction of this compound with biological macromolecules is a complex interplay of several non-covalent forces. The specific arrangement of the hydroxyl group and halogen substituents on its aromatic ring allows it to participate in a variety of interactions that stabilize its binding within protein pockets, driving its biological effects.

Hydrogen Bonding The phenolic hydroxyl (-OH) group is a quintessential hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptors commonly found in protein active sites, such as the backbone carbonyl oxygen of amino acids or the side chains of aspartate, glutamate, and serine. researchgate.net Conversely, the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. Studies on the binding of similar brominated phenols to proteins like HSA and TTR have confirmed that hydrogen bonding, along with van der Waals forces, plays a dominant role in the formation and stability of the ligand-protein complex. acs.orgresearchgate.net

Halogen Bonding Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic partner (a halogen bond acceptor), such as a backbone carbonyl or a nitrogen atom in an amino acid side chain. nih.govwikipedia.org This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. wikipedia.org Both the bromine and chlorine atoms on this compound can participate in such bonds. This type of interaction, particularly the "Type II" geometry, is recognized as a true halogen bond and is a critical factor in molecular recognition and the rational design of drugs, where halogenation is often used to enhance binding affinity. nih.govresearchgate.net Studies of various dihalophenols confirm the importance of these interactions in defining molecular recognition features at a biological level. nih.govresearchgate.net

Interaction TypeParticipating Group on CompoundPotential Protein PartnerSignificance in Binding
Hydrogen BondingPhenolic -OH groupCarbonyl oxygens; side chains of Asp, Glu, Ser, etc.A primary force driving binding affinity and specificity. acs.orgresearchgate.net
Halogen BondingBromine and Chlorine atomsNucleophilic sites (e.g., backbone carbonyls, N-atoms).Provides directional, stabilizing interactions that enhance binding affinity. nih.govwikipedia.orgresearchgate.net
π-π InteractionsAromatic phenol ringAromatic side chains of Phe, Tyr, Trp.Orients the ligand within the binding site and contributes significantly to binding stability. acs.orgwikipedia.org

Emerging Research Directions and Academic Significance of 2 Bromo 4,6 Dichlorophenol

Role as an Environmental Pollutant and Ecotoxicological Marker

The ecotoxicity of halogenated phenols is influenced by the type and position of the halogen atoms on the phenol (B47542) ring. nih.gov For instance, the toxicity of bromophenols to certain aquatic organisms has been shown to increase with the number of bromine substitutions. nih.gov While specific ecotoxicological data for 2-Bromo-4,6-dichlorophenol is part of a broader class of halogenated phenols, the general trend suggests its potential to pose a risk to aquatic ecosystems. who.intnih.gov These compounds can act as markers for pollution, and their detection in environmental samples is crucial for ecological assessments.

Potential in Medicinal Chemistry and Drug Discovery (e.g., Enzyme Inhibitors, Antimicrobials)

Beyond its environmental concerns, this compound has emerged as a compound of interest in medicinal chemistry and drug discovery. Its halogenated phenolic structure provides a foundation for the synthesis of new chemical entities with potential therapeutic applications.

Research has indicated that halogenated phenols, including this compound, possess notable antimicrobial properties. They have demonstrated the ability to inhibit the growth of various bacteria, making them candidates for the development of new antimicrobial agents. The mechanism of action is thought to involve the interaction of the halogen atoms with the active sites of essential microbial enzymes, leading to their inhibition and disruption of cellular processes.

Furthermore, the potential of this compound and its derivatives as enzyme inhibitors is an active area of investigation. Enzyme inhibition is a key strategy in drug development for a wide range of diseases. The ability of this compound's structure to interact with and block the activity of specific enzymes makes it a valuable scaffold for designing targeted therapies. For example, some studies have explored the use of related brominated compounds as inhibitors of enzymes involved in bacterial metabolic pathways. researchgate.net

Table 1: Investigated Biological Activities of this compound and Related Compounds

Biological Activity Target/Organism Key Findings
Antimicrobial Bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae) Derivatives have shown enhanced antimicrobial properties.
Enzyme Inhibition Various enzymes Investigated for potential in drug development.
Bactericidal Pathogens (e.g., Escherichia coli, Staphylococcus aureus) Halophenols exhibit strong bactericidal properties.

Development of Sensors and Detection Systems for Environmental Monitoring

The need to monitor the presence of this compound and other phenolic pollutants in the environment has driven the development of advanced sensor technologies. nih.gov These sensors are crucial for providing rapid, sensitive, and cost-effective methods for environmental analysis. nih.gov

Electrochemical sensors have shown particular promise for the detection of chlorophenols. rsc.org Researchers are developing novel sensor materials, such as modified electrodes, to enhance the sensitivity and selectivity of detection. rsc.org For instance, the modification of electrodes with nanomaterials can improve their catalytic activity towards the oxidation of phenolic compounds, enabling their quantification at low concentrations. researchgate.net

Optical sensing methods are also being explored for the detection of phenolic compounds. nih.gov These methods often utilize biological recognition elements, such as enzymes, to achieve high specificity. nih.gov The development of biosensors, which combine a biological component with a physical transducer, offers a powerful tool for monitoring environmental pollutants like this compound. nih.govnih.gov

Table 2: Sensor Technologies for Phenolic Compound Detection

Sensor Type Principle Advantages
Electrochemical Measures changes in electrical properties upon interaction with the analyte. High sensitivity, rapid response, potential for miniaturization. rsc.org
Optical (Biosensors) Utilizes biological molecules (e.g., enzymes) for specific recognition, leading to a measurable optical signal. High specificity, potential for real-time monitoring. nih.gov

Future Perspectives in Understanding its Environmental and Health Implications

Future research on this compound is expected to focus on several key areas to provide a more comprehensive understanding of its environmental and health implications. A deeper investigation into its ecotoxicological profile is needed to establish clear environmental quality standards. whiterose.ac.ukwho.intcdc.gov This includes long-term studies on a wider range of organisms to assess chronic toxicity and potential endocrine-disrupting effects. europa.eu

Further exploration of its role in medicinal chemistry holds significant promise. The synthesis and screening of new derivatives could lead to the discovery of potent and selective enzyme inhibitors or novel antimicrobial agents. Understanding the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential while minimizing potential toxicity.

The development of more advanced and field-deployable sensors for real-time environmental monitoring remains a priority. nih.gov This will enable more effective tracking of pollution sources and assessment of the efficacy of remediation efforts. Continued research into the environmental fate and transformation of this compound will also be essential for predicting its long-term impact on ecosystems. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2-Bromo-4,6-dichlorophenol in environmental samples?

  • Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantification. For example, HPLC with UV detection is effective for separating halogenated phenols in soil or water matrices, as demonstrated in environmental site analyses where recovery rates and detection limits were validated . Mass spectrometry (MS) coupling enhances specificity for trace-level detection in complex matrices.

Q. How can researchers synthesize and purify this compound in laboratory settings?

  • Methodology : Bromination of 2-chloro-4,6-dichlorophenol using KBr/KBrO₃ in acidic conditions (e.g., HCl) produces the target compound. Post-synthesis, hexane extraction and sodium sulfate drying are recommended, followed by recrystallization in non-polar solvents. Sublimation enthalpy data (ΔsubH = 372 kJ/mol) can guide temperature optimization for purification .

Q. What thermodynamic properties are critical for handling this compound in experimental workflows?

  • Methodology : Phase transition studies show sublimation temperatures between 357–541 K, requiring controlled storage (e.g., 0–6°C for lab-scale stability). Enthalpy data (e.g., ΔsubH) inform solvent selection for crystallization and stability assessments under varying humidity and temperature conditions .

Advanced Research Questions

Q. How do structural modifications at the 4-position of halogenated phenols influence nephrotoxic outcomes?

  • Methodology : Comparative toxicology studies using Fischer 344 rat models reveal that substituting the 4-position with an amino group (e.g., 4-amino-2,6-dichlorophenol) increases nephrotoxicity, while chloro-group retention reduces metabolite bioactivation. In vitro assays (e.g., renal cortical cell models) coupled with LC-MS metabolite profiling can dissect structure-activity relationships .

Q. What strategies resolve discrepancies in reported nephrotoxicity data between in vivo and in vitro models?

  • Methodology : Contradictions arise from metabolite variability (e.g., 4-amino-2,6-dichlorophenol vs. 2-amino-4,6-dichlorophenol). Use isotopic labeling (e.g., ¹³C-phenol precursors) to track metabolic pathways and validate degradation products via tandem MS. Ascorbic acid or AT-125 co-administration in vivo can mitigate oxidative stress artifacts .

Q. How do phase transition properties impact solvent selection for crystallizing halogenated phenols?

  • Methodology : High sublimation enthalpies (e.g., 372 kJ/mol for this compound) favor low-polarity solvents (hexane, dichloromethane) for recrystallization. Differential scanning calorimetry (DSC) data (e.g., 343.4 K melting point for analogues) guide temperature ramps to avoid decomposition .

Data Contradiction Analysis

Q. Why do environmental recovery rates for this compound sometimes exceed control limits?

  • Analysis : Matrix effects (e.g., organic matter in soil) can enhance extraction efficiency but lead to false positives. Method validation via surrogate standards (e.g., 4-Bromo-2,6-dichlorophenol) and spike-recovery tests (70–130% acceptable range) improves accuracy. Outliers may indicate cross-contamination during sample preparation .

Q. Why do chloro-substituted metabolites show divergent toxicological profiles?

  • Analysis : Positional isomerism (e.g., 4-amino-2,6-dichlorophenol vs. 3,4,5-trichloroaniline) alters redox cycling and glutathione depletion rates. Computational modeling (e.g., density functional theory) of electron-withdrawing effects predicts reactive oxygen species (ROS) generation potential, reconciling in vitro/in vivo disparities .

Tables

Property Value Reference
Sublimation Enthalpy (ΔsubH)372 kJ/mol
Melting Point343.4 K (analogue)
Purity (HPLC)>97.0%
Environmental Recovery Rate70–130% (dry basis)

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